molecular formula C32H22N6Na2O8S2 B1670755 Chlorazol Violet N CAS No. 2586-60-9

Chlorazol Violet N

Cat. No. B1670755
CAS RN: 2586-60-9
M. Wt: 728.7 g/mol
InChI Key: MRMSWMITLDGGQF-HKXUKFGYSA-L
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Description

Chlorazol Violet N (CAS No. 2586-60-9) is a reddish-brown powder . It is soluble in water, producing a deep purplish-red to purple solution . It is also soluble in soluble fiber element, slightly soluble in alcohol, and insoluble in other organic solvents . It is used as a dye, and it has been found to have activity in ex vivo T cell polarization assays .


Molecular Structure Analysis

The molecular formula of Chlorazol Violet N is C32H22N6Na2O8S2 . Its molecular weight is 728.66 g/mol .


Physical And Chemical Properties Analysis

Chlorazol Violet N is a reddish-brown powder . It is soluble in water, producing a deep purplish-red to purple solution . It is also soluble in soluble fiber element, slightly soluble in alcohol, and insoluble in other organic solvents . In strong sulfuric acid, it appears as dark blue, and when diluted, it appears as dark purple .

Scientific Research Applications

  • Scientific Field: Environmental Science and Pollution Research
  • Application Summary: Chlorazol Yellow is a commonly used anionic, toxic, mutagenic, and potentially carcinogenic azo dye, which is menacing to the environment, aquatic system, food chain, and human health . To remove Chlorazol Yellow dye molecules from an aqueous medium, a series of Ce, Bi, and N co-doped TiO2 photocatalysts were prepared .
  • Methods of Application: The catalyst was characterized using energy-dispersive X-ray spectroscopy (EDX), scanning electron microscope (SEM), Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and X-ray diffraction (XRD) techniques . The dye molecules reached adsorption–desorption equilibrium onto the surface of the catalyst within 30 min following second-order kinetics .
  • Results: The catalyst attained 97% degradation when exposed to sunlight at neutral (pH 7, [CY] = 5 mg L −1) medium . The developed catalyst can destruct Chlorazol Yellow molecules with a maximum rate of 23.1 µg CY g −1 min −1 and the photodegradation kinetics follows first-order kinetics below 23.5 mg L −1, a fractional order between 23.5 and 35.0 mg L −1, and a zeroth order above 35.0 mg L −1 of Chlorazol Yellow concentration .

Safety And Hazards

Chlorazol Violet N should be handled with care to avoid contact with skin and eyes, and to avoid the formation of dust and aerosols . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N6O8S2.2Na/c33-25-11-5-19-13-23(47(41,42)43)15-27(39)29(19)31(25)37-35-21-7-1-17(2-8-21)18-3-9-22(10-4-18)36-38-32-26(34)12-6-20-14-24(48(44,45)46)16-28(40)30(20)32;;/h1-16,39-40H,33-34H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRKHPFIMDTBNX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N6Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801023702
Record name C.I. Direct Violet 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorazol Violet N

CAS RN

2586-60-9
Record name C.I. Direct Violet 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Naphthalenesulfonic acid, 5,5'-[[1,1'-biphenyl]-4,4'-diylbis(2,1-diazenediyl)]bis[6-amino-4-hydroxy-, sodium salt (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
FO Flint, R Moss - Stain Technology, 1970 - Taylor & Francis
… 32445) or for 10 min in either 0.5% aqueous chlorazol violet N (CI No. or chlorazol black E (CI No. Staining was followed by thorough rinsing, normal dehydration and clearing and …
Number of citations: 36 www.tandfonline.com
RH Peters, T Vickerstaff - … of the Royal Society of London …, 1948 - royalsocietypublishing.org
The dyeing of cellulose with direct dyes has been studied in detail by Neale and his collaborators, and a quantitative theory to account for the effect of dye and electrolyte concentration …
Number of citations: 45 royalsocietypublishing.org
FO Flint - Food Structure2its Creation and Evaluation …, 1988 - books.google.com
The use of a microscope of any type is only one of several experiments that can be done to learn more about a foodstuff. Usually these experiments involve chemical analysis but when …
Number of citations: 7 books.google.com
HD Mudford - Journal of the Society of Dyers and Colourists, 1926 - Wiley Online Library
… As examples, direct violets such as Chlorazol Violet N and Chlorazol Fast Helio BK give much redder shades on silk than on cotton, and it is possible to correct this by using along with …
Number of citations: 0 onlinelibrary.wiley.com
Y Song, E Margolles‐Clark, A Bayer… - British journal of …, 2014 - Wiley Online Library
… chlorazol violet N … -55-7); 3: DB15 (direct blue 15, CAS 2429-74-5); and 4: CVN (chlorazol violet N, direct violet 1, CAS 2586-60-9). CVN was from TCI America (Portland, OR, USA); all …
Number of citations: 36 bpspubs.onlinelibrary.wiley.com
DR Lemin, EJ Vickers… - … of the Society of Dyers and …, 1946 - Wiley Online Library
Rate‐of‐dyeing measurements have been carried out on over fifty direct cotton dyes dyed on cotton in two liquor lengths and with three salt concentrations. The results are expressed in …
Number of citations: 30 onlinelibrary.wiley.com
T Matsushima, T Sugimura, M Nagao, T Yahagi… - Short-term test systems …, 1980 - Springer
The preincubation of test compound, bacterial tester strain, and S-9 mix or buffer before pouring a minimal-glucose agar plate enhanced the sensitivity of mutation test and increased the …
Number of citations: 117 link.springer.com
FMD Chequer, DJ Dorta… - Advances in treating …, 2011 - books.google.com
… In addition to Trypan Blue, Benzopurpurine 4B and Chlorazol Violet N were also shown to be Ames-positive frame-shift mutagens, but only in the presence of metabolizing systems …
Number of citations: 145 books.google.com
A Mishra, S Kumar, A Bhatnagar - Microbial Wastewater Treatment, 2019 - Elsevier
The continuous discharge of effluents containing synthetic dyes and nonessential heavy metals at a continually increasing rate, even beyond permissible level from various industries …
Number of citations: 17 www.sciencedirect.com
T Yahagi, M Nagao, T Matsushima, Y Seino… - … and Related Subjects, 1978 - Elsevier
Number of citations: 13

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